molecular formula C7H9ClN2O2S B13962530 3-chloro-N,N-dimethylpyridine-2-sulfonamide

3-chloro-N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B13962530
M. Wt: 220.68 g/mol
InChI Key: VHMVHCJDJWGQBY-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dimethylpyridine-2-sulfonamide typically involves the chlorination of N,N-dimethylpyridine-2-sulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include sulfoxides or sulfones, depending on the extent of oxidation.

    Coupling Reactions: Products include biaryl compounds or other coupled products, depending on the reactants used.

Scientific Research Applications

3-chloro-N,N-dimethylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethylpyridine-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylpyridine-3-sulfonamide
  • 5-chloro-N,N-dimethylpyridine-2-sulfonamide
  • 2-chloro-N,N-dimethylpyridine-2-sulfonamide

Uniqueness

3-chloro-N,N-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 3-position and the sulfonamide group at the 2-position provides distinct chemical properties compared to other isomers or related compounds.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

3-chloro-N,N-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-6(8)4-3-5-9-7/h3-5H,1-2H3

InChI Key

VHMVHCJDJWGQBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

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